
2-Methyl-1,3-bis(phenylmethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1,3-bis(phenylmethoxy)benzene is an aromatic ether.
Applications De Recherche Scientifique
Synthesis and Molecular Structure
Synthesis and Binding Characteristics : Derivatives of 1,3-bis[(1-uracilyl)methyl)]benzene, related to 2-Methyl-1,3-bis(phenylmethoxy)benzene, have been studied for their synthesis, X-ray structure, and binding characteristics. These derivatives show preferences for alkaline earth metal ions, indicating potential applications in selective metal ion binding and separation processes (Kumar et al., 1999).
Stable Hypervalent Carbon Compounds : Research into bis(p-fluorophenyl)methyl cation bearing a 2,6-bis(p-tolyloxymethyl)benzene ligand, a compound structurally related to this compound, has revealed insights into the formation and structure of stable hypervalent carbon compounds. This research has implications for the development of novel organic materials with unique electronic properties (Akiba et al., 2005).
Macrocyclic Chemistry : The synthesis of macrocycles using 1,2-Bis(ethoxycarbonylmethoxy)benzene, closely related to this compound, demonstrates applications in macrocyclic chemistry, particularly for the binding and transport of metal cations. Such macrocycles have shown specificity in extracting lead picrate, indicating potential use in targeted metal extraction and environmental remediation (Kumar et al., 1992).
Catalytic Applications
- Methoxycarbonylation of Alkynes : Studies involving Pd/1,2-bis-(ditertiarybutylphosphinomethyl)benzene, a compound with structural similarities to this compound, have been used in the methoxycarbonylation of phenylethyne. This research is significant for its potential applications in organic synthesis, particularly for the production of unsaturated esters and diesters, highlighting the role of such compounds in catalysis (Magro et al., 2010).
Material Science and Polymer Chemistry
- Inifer Mechanism in Polymerization : The interaction of 1,4-Bis(1-methoxy-1-methylethyl)benzene, structurally akin to this compound, with BCl3 in polymerization processes has been studied. This research offers insights into the inifer mechanism, which is essential in the field of polymer chemistry, particularly in understanding the initiation and control of cationic polymerizations (Dittmer et al., 1992).
Propriétés
Numéro CAS |
124317-11-9 |
|---|---|
Formule moléculaire |
C21H20O2 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2-methyl-1,3-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C21H20O2/c1-17-20(22-15-18-9-4-2-5-10-18)13-8-14-21(17)23-16-19-11-6-3-7-12-19/h2-14H,15-16H2,1H3 |
Clé InChI |
BJSONGFQRAVOPD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
SMILES canonique |
CC1=C(C=CC=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



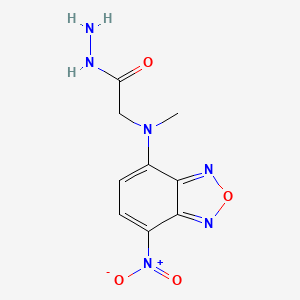

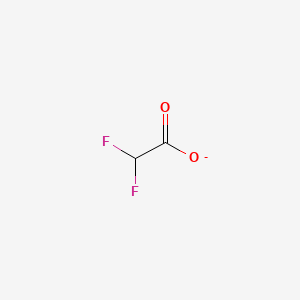
![2-[(1-methyl-3-indolyl)thio]-N-(2-thiazolyl)acetamide](/img/structure/B1230587.png)
![2-(2-chlorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]-4-quinolinecarboxamide](/img/structure/B1230592.png)
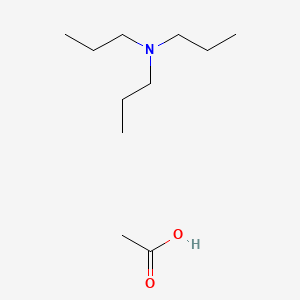
![2-[(2-fluorophenyl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B1230594.png)
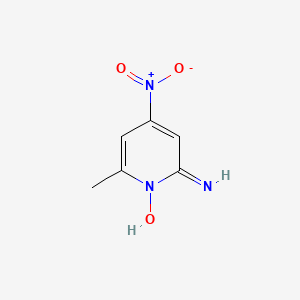

![2-methyl-4-[(2R,13R)-2,6,10,13-tetrahydroxy-13-[5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one](/img/structure/B1230601.png)
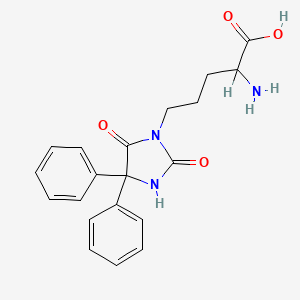
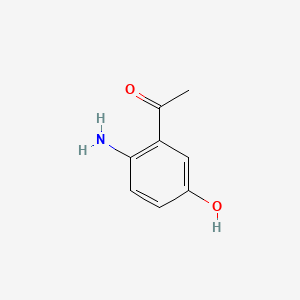

![20-[(3S,4S,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6,12,16,18-pentahydroxy-36-[(5S,6S)-5-hydroxy-6-methyl-4-oxooxan-2-yl]oxy-11,35,37,38-tetramethyl-2,8,14-trioxo-1-oxacyclooctatriaconta-21,23,25,27,29,31,33-heptaene-17-carboxylic acid](/img/structure/B1230606.png)